molecular formula C11H14O3 B13096840 Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

Cat. No.: B13096840
M. Wt: 194.23 g/mol
InChI Key: DLULLRJYUYFYKL-UHFFFAOYSA-N
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Description

Ethyl 5-oxobicyclo[222]oct-2-ene-2-carboxylate is an organic compound with the molecular formula C11H14O3 It is a bicyclic ester that features a unique bicyclo[222]octane framework, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclohexadiene with ethyl acrylate under thermal conditions to form the bicyclic structure. The reaction is usually carried out in an inert solvent such as toluene at elevated temperatures (around 80-120°C) to facilitate the cycloaddition.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The ester group in this compound can be subjected to nucleophilic substitution reactions. For example, reaction with ammonia (NH3) can yield the corresponding amide.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NH3 in ethanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides.

Scientific Research Applications

Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework and are used in similar synthetic applications.

    exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with different functional groups and reactivity.

Uniqueness: Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate is unique due to its specific ester and ketone functionalities, which provide distinct reactivity patterns compared to other bicyclic compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)9-5-8-4-3-7(9)6-10(8)12/h5,7-8H,2-4,6H2,1H3

InChI Key

DLULLRJYUYFYKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2CCC1CC2=O

Origin of Product

United States

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